(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
- 1H-benzo[d]imidazole : This is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. It is also known as 1,3-diazole. Imidazole derivatives exhibit diverse biological activities and are essential building blocks in drug development .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the coupling of various precursors. Researchers have employed both traditional and novel synthetic routes to access it. For instance, the reaction between benzimidazole , thiazole , and piperazine derivatives can yield the desired product .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and interactions. Techniques such as FTIR , 1H NMR , and 13C NMR have been used to characterize it . These spectroscopic methods provide insights into bond connectivity, functional groups, and stereochemistry.
Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the design, synthesis, and biological evaluation of benzothiazole and piperazine derivatives for their antimicrobial potential. For instance, benzothiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with significant anti-mycobacterial activity, showing low cytotoxicity and considerable therapeutic index against Mycobacterium tuberculosis strains. This suggests a promising avenue for developing new anti-tubercular agents (Pancholia et al., 2016). Furthermore, azole-containing piperazine derivatives have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal strains, indicating their potential as versatile antimicrobial agents (Gan et al., 2010).
Anti-Inflammatory Agents
The synthesis and biological evaluation of piperazine derivatives, including benzo[d]imidazole variants, have been explored for their anti-inflammatory properties. Some derivatives have been found potent in in-vivo models, highlighting the potential of these compounds in developing new anti-inflammatory drugs (Patel et al., 2019).
Chemotherapy Against Tropical Diseases
Research has also extended to the exploration of metal-based chemotherapy against tropical diseases, with compounds featuring imidazole and benzotriazole moieties. These studies aim to develop novel therapeutic agents that can effectively combat diseases prevalent in tropical regions, showcasing the potential of these compounds in medicinal chemistry (Navarro et al., 2000).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of activities of imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.
Result of Action
It’s known that imidazole derivatives can have a range of effects at the molecular and cellular level, including antibacterial, antitumor, and antioxidant activities .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c23-17-4-1-15(2-5-17)20-13-30-21(26-20)12-27-7-9-28(10-8-27)22(29)16-3-6-18-19(11-16)25-14-24-18/h1-6,11,13-14H,7-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGXKSBOYDRYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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